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MM-589 TFA quality control and purity assessment

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Compound of Interest		
Compound Name:	MM-589 TFA	
Cat. No.:	B15606097	Get Quote

MM-589 TFA Technical Support Center

Welcome to the technical support center for **MM-589 TFA**, a potent, cell-permeable macrocyclic peptidomimetic inhibitor of the WD repeat domain 5 (WDR5)-mixed lineage leukemia (MLL) protein-protein interaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity assessment, and troubleshooting for experiments involving **MM-589 TFA**.

Frequently Asked Questions (FAQs)

Q1: What is MM-589 TFA and what is its mechanism of action?

A1: MM-589 is a potent inhibitor of the protein-protein interaction between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL).[1][2][3] By binding to WDR5, MM-589 disrupts the formation of the MLL co-activator complex, which is crucial for histone H3 lysine 4 (H3K4) methylation. This inhibition of HMT activity can selectively suppress the growth of leukemia cell lines with MLL translocations.[3][4] The trifluoroacetate (TFA) salt form of MM-589 generally offers enhanced water solubility and stability compared to the free base.[1]

Q2: What are the recommended storage conditions for MM-589 TFA?

A2: For long-term stability, solid **MM-589 TFA** should be stored at -20°C in a sealed container, away from moisture. Stock solutions, once prepared, should be aliquoted and stored at -80°C for up to six months or at -20°C for up to one month.[5][6] Avoid repeated freeze-thaw cycles.



Q3: How should I reconstitute lyophilized MM-589 TFA?

A3: The solubility of **MM-589 TFA** may vary depending on the solvent. It is soluble in DMSO (≥ 100 mg/mL) and water (40 mg/mL with sonication and pH adjustment to 2 with 1M HCl).[1][7] For cell-based assays, we recommend preparing a concentrated stock solution in high-quality, anhydrous DMSO. For aqueous solutions, if you choose water as the stock solution solvent, it is recommended to filter and sterilize it through a 0.22 µm filter before use.[5][6]

Q4: My experimental results are inconsistent. Could the TFA counter-ion be affecting my assay?

A4: Yes, the trifluoroacetate (TFA) counter-ion can potentially interfere with biological assays. [8] Residual TFA can alter the pH of your experimental setup and, in some cases, has been shown to affect cell proliferation and viability.[5][8][9] If you suspect TFA interference, consider performing a buffer exchange to replace TFA with a more biologically compatible counter-ion like hydrochloride or acetate.[8][10]

Troubleshooting Guide

Troubleshooting & Optimization

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Problem	Possible Causes	Recommended Solutions
Poor or no biological activity	1. Incorrect dosage/concentration: Calculation errors or improper dilution. 2. Degradation of the compound: Improper storage or handling. 3. Inaccurate peptide quantification: TFA salt form can affect weight measurements. 4. TFA interference: The counter-ion may be affecting the biological system.[5][8][9]	1. Verify calculations and dilutions: Double-check all calculations for preparing working solutions. 2. Confirm compound integrity: Assess the purity and identity of your MM-589 TFA sample using HPLC and mass spectrometry (see protocols below). 3. Accurate quantification: Use methods like quantitative amino acid analysis for precise peptide content determination. 4. TFA exchange: If interference is suspected, perform a counter-ion exchange.[8][10]
Unexpected peaks in HPLC analysis	1. Sample degradation: The compound may have degraded due to improper handling or storage. 2. Presence of impurities: Synthetic peptides can contain various impurities such as deletion sequences, truncated peptides, or products of side reactions.[11][12][13] [14] 3. Contamination: Contamination from solvents, vials, or the HPLC system itself.	1. Use fresh samples: Prepare fresh solutions from properly stored solid material. 2. Characterize impurities: Use mass spectrometry to identify the nature of the impurity peaks. Compare the observed masses with potential side products of peptide synthesis. [12] 3. System suitability check: Run a blank injection to check for system contamination.
Difficulty in dissolving the lyophilized powder	Hydrophobicity: The macrocyclic peptidomimetic nature of MM-589 can contribute to solubility challenges. 2. Aggregation:	Use recommended solvents: Start with DMSO for initial solubilization.[1] 2. Sonication: Gentle sonication can aid in dissolving the compound. 3.



	Peptides can aggregate, especially at high concentrations or near their isoelectric point.	pH adjustment: For aqueous solutions, adjusting the pH might be necessary as indicated by some suppliers.[7]
Inconsistent mass spectrometry results	1. Complex fragmentation pattern: Cyclic peptides often exhibit complex fragmentation patterns in MS/MS analysis.[1] [2][3] 2. Adduct formation: The compound may form adducts with salts or solvents.	Specialized MS/MS analysis: Utilize multi-stage mass spectrometry (MSn) for more detailed fragmentation analysis of cyclic structures. [15] 2. High-resolution mass spectrometry: Use high- resolution MS to accurately determine the mass and identify potential adducts.

Quality Control and Purity Assessment

A comprehensive quality control strategy for **MM-589 TFA** should include identity, purity, and quantity verification.

Quantitative Data Summary

Parameter	Method	Typical Specification
Identity	Mass Spectrometry (MS)	Molecular weight corresponds to the theoretical mass of MM-589 TFA.
Purity	High-Performance Liquid Chromatography (HPLC)	≥ 95% (purity can vary by supplier)
Peptide Content	Quantitative Amino Acid Analysis or Elemental Analysis	Report as a percentage of the total weight.
Counter-ion Content	Ion Chromatography or NMR	Report as a percentage of the total weight.
Water Content	Karl Fischer Titration	Report as a percentage of the total weight.



Experimental Protocols HPLC Method for Purity Assessment

This is a general-purpose reversed-phase HPLC (RP-HPLC) method suitable for assessing the purity of **MM-589 TFA**. Optimization may be required based on your specific instrumentation.

• Column: C18, 4.6 x 150 mm, 3.5 μm particle size

Mobile Phase A: 0.1% TFA in water

• Mobile Phase B: 0.1% TFA in acetonitrile

Gradient:

Time (min)	%B
0	10
25	70
26	95
28	95
29	10

| 35 | 10 |

• Flow Rate: 1.0 mL/min

Detection: UV at 220 nm

Injection Volume: 10 μL

Sample Preparation: Dissolve MM-589 TFA in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.

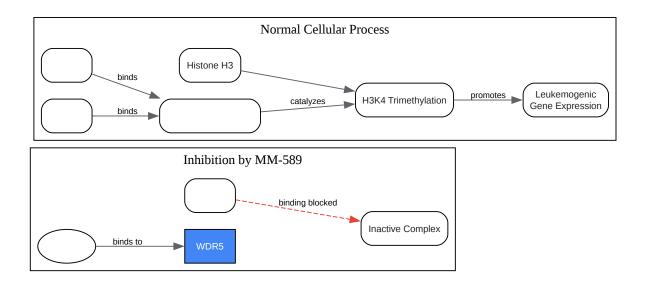
Mass Spectrometry for Identity Confirmation

Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS)



- · Mode: Positive ion mode
- Sample Preparation: Dilute the sample from the HPLC analysis or prepare a fresh solution in a solvent compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Analysis: Acquire a full scan mass spectrum to determine the molecular weight of the main component. Confirm that the observed mass corresponds to the expected mass of MM-589.
 For further structural confirmation, perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern. Due to its macrocyclic structure, the fragmentation of MM-589 can be complex.

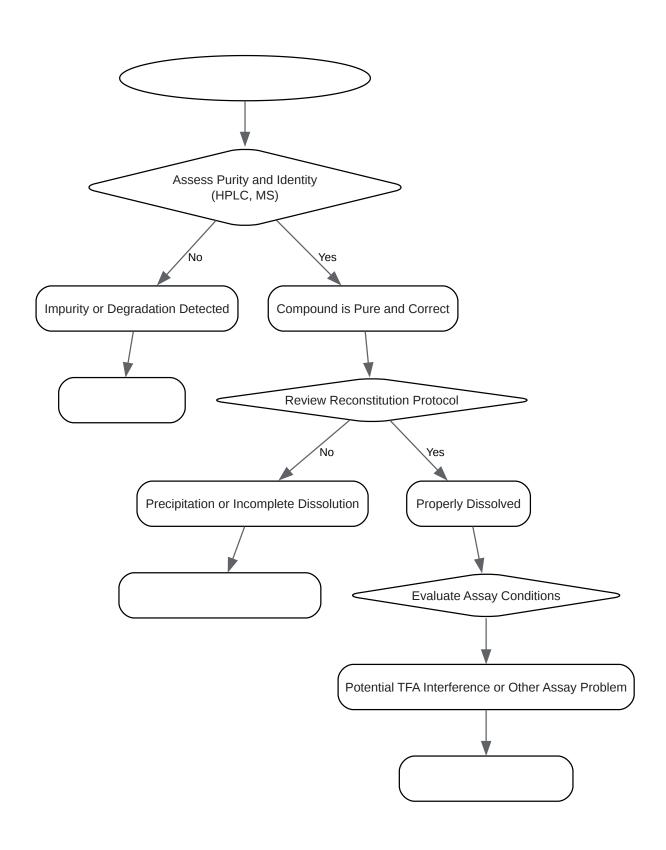
Visualizations



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Caption: Mechanism of MM-589 action on the WDR5-MLL signaling pathway.





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Caption: Troubleshooting workflow for inconsistent experimental results with MM-589 TFA.



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